2-Amino-7-chloro-3H-phenoxazin-3-one
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Overview
Description
2-Amino-7-chloro-3H-phenoxazin-3-one is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
The synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, including the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture, significantly influence the yield of the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions may introduce different functional groups into the phenoxazine scaffold .
Scientific Research Applications
2-Amino-7-chloro-3H-phenoxazin-3-one has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in the synthesis of other complex molecules . In biology and medicine, it exhibits antiviral, immunosuppressive, and antiproliferative activities . It is also used in the development of organic light-emitting diodes and dye-sensitized solar cells in the field of material science .
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins . Its antiproliferative activity may involve the inhibition of cell division and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its specific antiviral and antiproliferative activities, distinguish it from other phenoxazine derivatives .
Properties
CAS No. |
31299-63-5 |
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Molecular Formula |
C12H7ClN2O2 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-amino-7-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H7ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5H,14H2 |
InChI Key |
RHSIBHQUEDYSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=O)C(=CC3=N2)N |
Origin of Product |
United States |
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